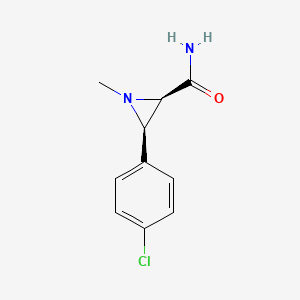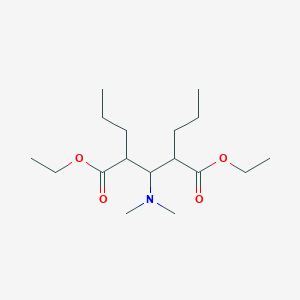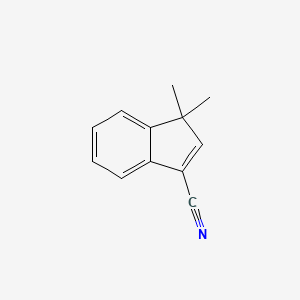
1,1-dimethyl-1H-indene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-1H-indene-3-carbonitrile is an organic compound with the molecular formula C12H11N It is a derivative of indene, characterized by the presence of a nitrile group (-C≡N) at the third carbon position and two methyl groups at the first carbon position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dimethyl-1H-indene-3-carbonitrile typically involves the reaction of indene derivatives with suitable nitrile sourcesThe reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the deprotonation and subsequent nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
化学反应分析
Types of Reactions: 1,1-Dimethyl-1H-indene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 1,1-dimethyl-1H-indene-3-carboxylic acid.
Reduction: Formation of 1,1-dimethyl-1H-indene-3-amine.
Substitution: Formation of halogenated derivatives such as 1,1-dimethyl-2-bromo-1H-indene.
科学研究应用
1,1-Dimethyl-1H-indene-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 1,1-dimethyl-1H-indene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or act as an electrophilic center, facilitating interactions with nucleophilic sites on biomolecules. These interactions can influence cellular pathways and biological processes .
相似化合物的比较
1,1-Dimethylindene: Lacks the nitrile group, making it less reactive in certain chemical reactions.
1,3-Dimethylindene: Has a different substitution pattern, affecting its chemical and physical properties.
2,3-Dihydro-1,1-dimethyl-1H-indene: Contains a saturated ring, altering its reactivity and stability.
Uniqueness: 1,1-Dimethyl-1H-indene-3-carbonitrile is unique due to the presence of both methyl and nitrile groups, which confer distinct reactivity and potential for diverse applications. The nitrile group enhances its ability to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
属性
CAS 编号 |
89883-08-9 |
|---|---|
分子式 |
C12H11N |
分子量 |
169.22 g/mol |
IUPAC 名称 |
3,3-dimethylindene-1-carbonitrile |
InChI |
InChI=1S/C12H11N/c1-12(2)7-9(8-13)10-5-3-4-6-11(10)12/h3-7H,1-2H3 |
InChI 键 |
RTKXEWFQTNXLHE-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=C(C2=CC=CC=C21)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)
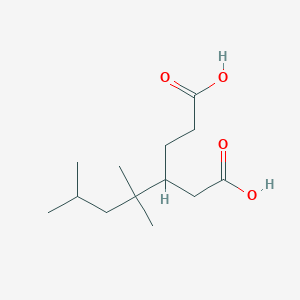
![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)
![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)
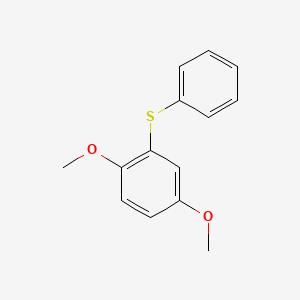
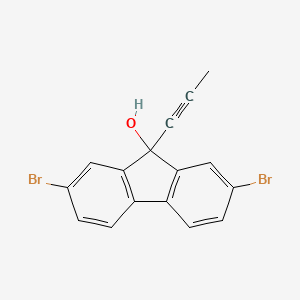
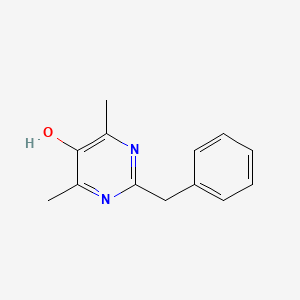
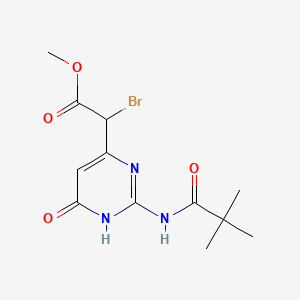
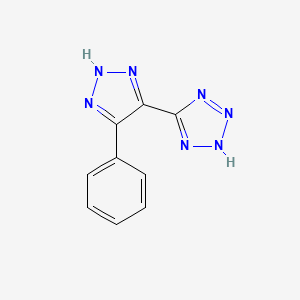
![4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14398877.png)
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)
![N-Butyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14398886.png)
